Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Selection
The 7,9-dibromo substitution increases molecular weight by approximately 157.8 g/mol compared to the non-brominated parent (326.4 g/mol), and by approximately 78.9 g/mol compared to the 9-bromo analog (405.3 g/mol). This incremental increase is crucial for applications requiring specific mass ranges, such as lead optimization where a molecular weight <500 Da is preferred. The target compound's MW of 484.2 g/mol falls within this optimal window, while the bromo-on-phenyl analog (2,5-bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine) also has MW 484.2 g/mol but with a different bromine placement that alters electronic distribution and logP .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 484.18 (C22H16Br2N2O) |
| Comparator Or Baseline | Non-brominated parent: 326.4 (C22H18N2O) ; 9-Bromo analog: 405.29 (C22H17BrN2O) ; 2,5-Bis(4-bromophenyl) analog: 484.19 [1] |
| Quantified Difference | +157.8 vs parent; +78.9 vs 9-Br; ~0 vs 2,5-bis(4-Br) (positional isomer) |
| Conditions | Calculated from molecular formula; referenced vendor specifications |
Why This Matters
The molecular weight difference directly impacts solubility, permeability, and compliance with Lipinski's Rule of Five, influencing the selection of this scaffold for drug discovery programs.
- [1] SpectraBase. 2,5-Bis(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Compound ID 8sey5WBeMxQ. MW 484.19. View Source
